REACTION_CXSMILES
|
NC1C=C([N:10]2[C:18](=[O:19])[C:17]3[CH2:16][CH2:15][CH2:14][CH2:13][C:12]=3[C:11]2=[O:20])C(F)=CC=1Br.BrCC(OCC)=O.C(N(CC)CC)C.O>O1CCOCC1.C1(C)C=CC=CC=1>[C:11]1(=[O:20])[C:12]2[CH:17]([CH2:16][CH2:15][CH2:14][CH:13]=2)[C:18](=[O:19])[NH:10]1
|
Name
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2-(3-Amino-4-bromo-6-fluorophenyl)-4,5,6,7-tetrahydro-2H-isoindole-1,3-dione
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Quantity
|
0.85 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=CC1Br)F)N1C(C=2CCCCC2C1=O)=O
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Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)OCC
|
Name
|
resultant mixture
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 1 hour
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
|
to cool
|
Type
|
EXTRACTION
|
Details
|
was then extracted with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The toluene layer was dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
C1(NC(C2CCCC=C12)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |